molecular formula C5H8O3S2 B12075593 Methyl [(methoxycarbonothioyl)sulfanyl]acetate CAS No. 123972-88-3

Methyl [(methoxycarbonothioyl)sulfanyl]acetate

Cat. No.: B12075593
CAS No.: 123972-88-3
M. Wt: 180.2 g/mol
InChI Key: XDHJPVGQMVRRTE-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is a chemical compound with the molecular formula C5H8O3S2 and a molecular weight of 180.245 g/mol . This compound is known for its unique structure, which includes a methoxythioxomethyl group attached to the acetic acid moiety, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester typically involves the reaction of acetic acid derivatives with methoxythioxomethyl compounds under controlled conditions. One common method involves the esterification of acetic acid with methoxythioxomethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester involves its interaction with specific molecular targets. The methoxythioxomethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxythioxomethyl group allows for versatile chemical transformations, making it a valuable compound in various applications .

Properties

CAS No.

123972-88-3

Molecular Formula

C5H8O3S2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 2-methoxycarbothioylsulfanylacetate

InChI

InChI=1S/C5H8O3S2/c1-7-4(6)3-10-5(9)8-2/h3H2,1-2H3

InChI Key

XDHJPVGQMVRRTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC(=S)OC

Origin of Product

United States

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